5-Bromo-3-fluoro-2-nitrobenzaldehyde
Description
5-Bromo-3-fluoro-2-nitrobenzaldehyde is a multifunctional aromatic aldehyde featuring bromine, fluorine, and nitro substituents at positions 5, 3, and 2, respectively. This compound belongs to the benzaldehyde derivative family, where the aldehyde group (-CHO) at position 1 serves as a reactive site for nucleophilic additions or condensations. The electron-withdrawing nitro (-NO₂) and halogen (Br, F) groups significantly influence its electronic properties, solubility, and reactivity. Such derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in cross-coupling reactions and functional group transformations.
Properties
Molecular Formula |
C7H3BrFNO3 |
|---|---|
Molecular Weight |
248.01 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H |
InChI Key |
FUNKFPASRBMVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 3-fluorobenzaldehyde followed by nitration. The reaction conditions often include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, hydrochloric acid.
Substitution: Amines, thiols, base catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Bromo-3-fluoro-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Bromo-3-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
5-Bromo-3-fluoro-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzaldehyde is primarily determined by its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the compound in electrophilic aromatic substitution reactions.
Aldehyde Group: Participates in nucleophilic addition reactions, forming various derivatives.
Bromine and Fluorine Atoms: Affect the compound’s reactivity and stability, making it suitable for specific synthetic applications.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Analogues:
4-Bromo-3-nitrobenzaldehyde (C₇H₄BrNO₃): Substituents: Bromine (4-position), nitro (3-position), aldehyde (1-position). Key Difference: Lacks fluorine, altering electronic effects and steric hindrance compared to the target compound .
3-Bromo-5-fluoro-2-nitrobenzoic Acid (C₇H₃BrFNO₄): Substituents: Bromine (3), fluorine (5), nitro (2), and carboxylic acid (-COOH) at position 1. Key Difference: Carboxylic acid group replaces aldehyde, enhancing hydrophilicity and acidity .
3-Bromo-5-fluoro-4-nitrobenzotrifluoride (C₇H₂BrF₄NO₂): Substituents: Bromine (3), fluorine (5), nitro (4), and trifluoromethyl (-CF₃) at position 1. Key Difference: Trifluoromethyl group increases lipophilicity and thermal stability compared to the aldehyde functionality .
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde (C₈H₃BrF₄O):
Physicochemical Properties
Comparative Data Table:
Notes:
- The target compound’s molecular weight (~248 g/mol) is intermediate between bromo-nitrobenzaldehydes and trifluoromethyl analogs.
- Fluorine’s electronegativity enhances polarity and metabolic stability compared to non-fluorinated analogs .
Reactivity Trends:
Nitro Group : Directs electrophilic substitution to meta/para positions. In this compound, the nitro group at position 2 deactivates the ring, favoring reactions at position 4 or 6 .
Bromine : Facilitates Suzuki-Miyaura cross-coupling reactions, a feature shared with 4-Bromo-3-nitrobenzaldehyde .
Aldehyde Group : Participates in condensation reactions (e.g., forming Schiff bases), contrasting with carboxylic acid or trifluoromethyl analogs, which prioritize acid-base or steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
